An In-depth Technical Guide to 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions with biological targets, leading to applications in areas such as oncology, infectious diseases, and neurology.[4][5][6] Substituted 1,5-naphthyridines are of particular interest as they allow for the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on the chemical properties and synthetic utility of a specific, highly functionalized derivative: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine . This molecule represents a versatile building block for the synthesis of complex molecular architectures due to the presence of two distinct halogen atoms at positions amenable to selective functionalization. While specific experimental data for this exact compound is limited, this guide will provide a comprehensive overview of its expected properties and reactivity based on established principles of 1,5-naphthyridine chemistry and data from closely related analogues.
Physicochemical Properties: A Data-Driven Estimation
Predicting the physicochemical properties of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is crucial for its application in drug discovery and process development. In the absence of direct experimental data, we can extrapolate from the computed properties of its constitutional isomers and closely related pyridine analogues.
| Property | 3-Bromo-2-chloro-4-methylpyridine[7] | 3-Bromo-2-chloro-5-methylpyridine[8] | 2-Bromo-3-chloro-4-methylpyridine[9] | Estimated: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN | C₆H₅BrClN | C₉H₆BrClN₂ |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol | 206.47 g/mol | ~255.52 g/mol |
| XLogP3 | 2.9 | 2.9 | 2.9 | ~3.5-4.0 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 2 |
| Topological Polar Surface Area | 12.9 Ų | 12.9 Ų | 12.9 Ų | ~25.8 Ų |
Interpretation and Further Considerations:
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Solubility: With an estimated XLogP3 in the range of 3.5-4.0, the compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
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Melting Point: The planar, rigid naphthyridine core is likely to result in a relatively high melting point, expected to be a crystalline solid at room temperature.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, as with many halogenated heterocycles, it may be sensitive to strong light and potent nucleophiles.
Synthesis of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: A Proposed Route
A plausible synthetic route to the title compound can be designed based on established methods for the construction of the 1,5-naphthyridine ring system, such as the Friedländer annulation or variations thereof. A key consideration is the introduction of the specific substitution pattern.
A potential synthetic approach could start from a suitably substituted aminopyridine precursor. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of chloro-aldehydes from acetamides, which can serve as precursors to the naphthyridine ring.[10]
Proposed Synthetic Workflow for 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
Detailed Hypothetical Protocol:
-
Step 1: Vilsmeier-Haack Cyclization. A substituted N-(pyridin-3-yl)acetamide is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This one-pot reaction leads to the formation of the 2-chloro-1,5-naphthyridine ring with a formyl group at the 3-position.
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Step 2: Bromination. The resulting 2-chloro-4-methyl-1,5-naphthyridine-3-carbaldehyde is subjected to electrophilic bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst. The electron-donating effect of the methyl group and the directing effect of the existing substituents would favor bromination at the 3-position.
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Step 3: Decarbonylation. The formyl group can be removed under appropriate conditions, for instance, via a decarbonylation reaction, to yield the final product, 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine.
Rationale for Experimental Choices:
-
The Vilsmeier-Haack reaction is a well-established and efficient method for the synthesis of chloro-substituted heterocyclic aldehydes.
-
NBS is a mild and selective brominating agent for electron-rich aromatic systems.
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The choice of a multi-step synthesis allows for controlled introduction of the desired substituents.
Reactivity and Synthetic Utility: A Gateway to Novel Derivatives
The key to the synthetic utility of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the 3-position, followed by a subsequent reaction at the 2-position.
Differential Reactivity in Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry.[11][12][13][14] The higher reactivity of the C-Br bond allows for the selective introduction of an aryl or heteroaryl group at the 3-position.
Hypothetical Protocol for Selective Suzuki-Miyaura Coupling:
-
To a solution of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine in a suitable solvent (e.g., dioxane/water) is added the desired boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
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The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 3-aryl-2-chloro-4-methyl-1,5-naphthyridine.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, selective amination at the 3-position can be achieved.
Hypothetical Protocol for Selective Buchwald-Hartwig Amination:
-
A mixture of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere.
-
The reaction is monitored for completion.
-
Standard aqueous workup and purification by chromatography will afford the 3-amino-2-chloro-4-methyl-1,5-naphthyridine derivative.
Applications in Drug Discovery: A Scaffold for Future Therapeutics
The 1,5-naphthyridine scaffold is a component of numerous compounds with a broad spectrum of biological activities, including:
-
Anticancer agents: Certain 1,5-naphthyridine derivatives have shown potent antiproliferative activity.
-
Antibacterial and Antiviral agents: The scaffold is present in several antimicrobial drugs.[6]
-
Kinase inhibitors: The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, making it an effective scaffold for kinase inhibition.
The ability to selectively functionalize 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine at two different positions makes it an exceptionally valuable starting material for the construction of diverse chemical libraries for high-throughput screening. The introduction of various aryl, heteroaryl, and amino groups can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
References
-
PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
- Google Patents.
-
PubChem. 2-Bromo-4-chloro-1,5-naphthyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
SciSpace. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. [Link]
-
PrepChem. Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
ACS Publications. RELATIVE EASE OF CYCLIZATION OF 2-, 3-, AND 4-AMINOPYRIDINE DERIVATIVES. SYNTHESIS OF NAPHTHYRIDINES. [Link]
-
SciSpace. Article. [Link]
-
ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
